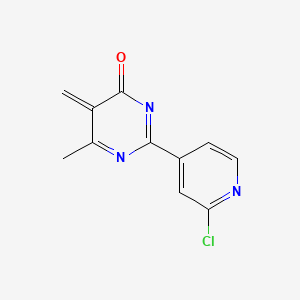
2-(2-Chloropyridin-4-yl)-6-methyl-5-methylidenepyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloropyridin-4-yl)-6-methyl-5-methylidenepyrimidin-4-one is a heterocyclic compound that features both pyridine and pyrimidine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropyridin-4-yl)-6-methyl-5-methylidenepyrimidin-4-one typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
化学反应分析
Types of Reactions
2-(2-Chloropyridin-4-yl)-6-methyl-5-methylidenepyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may yield fully saturated pyrimidine derivatives .
科学研究应用
2-(2-Chloropyridin-4-yl)-6-methyl-5-methylidenepyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties
作用机制
The mechanism of action of 2-(2-Chloropyridin-4-yl)-6-methyl-5-methylidenepyrimidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
2-Chloropyridin-4-yl)methanol: A related compound with similar structural features but different functional groups.
2-Chloro-5-methylpyridine: Another related compound used in the synthesis of various chemicals.
Uniqueness
2-(2-Chloropyridin-4-yl)-6-methyl-5-methylidenepyrimidin-4-one is unique due to its combination of pyridine and pyrimidine rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .
属性
分子式 |
C11H8ClN3O |
|---|---|
分子量 |
233.65 g/mol |
IUPAC 名称 |
2-(2-chloropyridin-4-yl)-6-methyl-5-methylidenepyrimidin-4-one |
InChI |
InChI=1S/C11H8ClN3O/c1-6-7(2)14-10(15-11(6)16)8-3-4-13-9(12)5-8/h3-5H,1H2,2H3 |
InChI 键 |
AMLTUHXKHPTEOF-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=NC(=O)C1=C)C2=CC(=NC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Benzo[d][1,3]dioxol-4-yl)-2-(ethylamino)propan-1-one,monohydrochloride](/img/structure/B12355716.png)
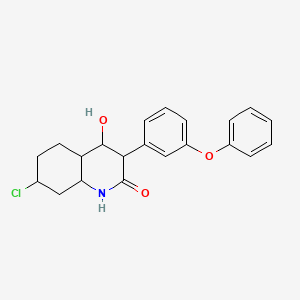

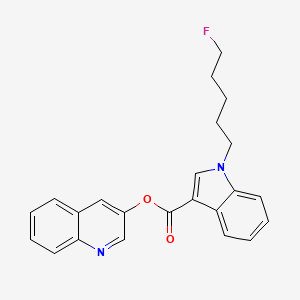
![5-[(Methylamino)methyl]-4,5-dihydro-1,2,4-triazol-3-one hydrochloride](/img/structure/B12355735.png)
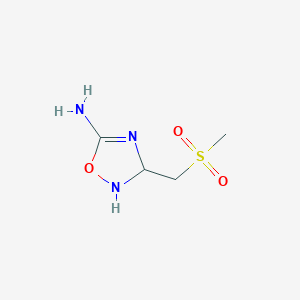
![2-Amino-1,9-dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy-d5]methyl]-6H-purin-6-one](/img/structure/B12355757.png)
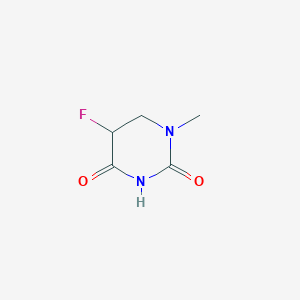
![2-[4-[(E)-2-[5-[(1R)-1-(3,5-dichloropyridin-4-yl)ethoxy]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-yl]ethenyl]pyrazol-1-yl]ethanol](/img/structure/B12355771.png)

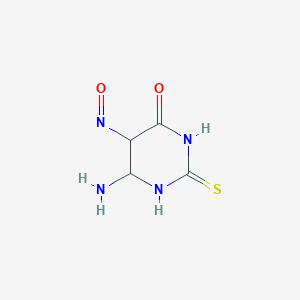
![2,9a-Dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B12355781.png)

![N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-yl-1,3-diazinane-5-carboxamide](/img/structure/B12355803.png)
